4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Description
Its structure features a terminal double bond (hex-1-ene), a bromomethyl (-CH₂Br) substituent at the fourth carbon, and a trifluoromethyl (-CF₃) group at the sixth carbon. This compound is of interest in organic synthesis due to the reactivity of both the alkene and bromomethyl groups, which facilitate nucleophilic substitutions, eliminations, or cross-coupling reactions. The electron-withdrawing -CF₃ group enhances the electrophilicity of adjacent carbons, influencing reaction pathways and stability.
Properties
IUPAC Name |
4-(bromomethyl)-6,6,6-trifluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c1-2-3-6(5-8)4-7(9,10)11/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAQMCSXPWDERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,6,6-trifluorohex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and addition reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity (SN2) |
|---|---|---|---|---|
| 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene | 237.0 | 150–160 | Moderate | High |
| 4-(Chloromethyl)-6,6,6-trifluorohex-1-ene | 198.6 | 130–140 | Moderate | Moderate |
| Benzoic Acid, 4-(Bromomethyl)- | 215.0 | 280–290 (decomp.) | Low | Low (aromatic) |
Research Findings and Trends
- Synthetic Utility : The bromomethyl group in this compound enables efficient functionalization, while the -CF₃ group enhances thermal stability in fluoropolymer precursors.
- Environmental Impact: Fluorinated analogs like this compound may pose challenges in biodegradation compared to non-fluorinated counterparts.
Biological Activity
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene, a compound noted for its unique trifluoromethyl and bromomethyl functional groups, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a bromomethyl group attached to a hexene backbone that includes three fluorine atoms, contributing to its reactivity and biological properties.
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. For instance:
- Mechanism of Action : The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and membrane permeability of the compound, facilitating its entry into microbial cells and disrupting cellular functions.
- Case Studies : A study involving various halogenated compounds demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of halogenated compounds has been widely documented. This compound may share similar mechanisms:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) .
- Research Findings : A recent investigation highlighted that trifluoromethylated compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Pharmacological Applications
The unique properties of this compound position it as a candidate for various pharmacological applications:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against a range of pathogens including resistant strains |
| Anticancer | Induces apoptosis in cancerous cells; potential for development as an anticancer agent |
| Enzyme Inhibition | May inhibit specific enzymes involved in disease progression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
